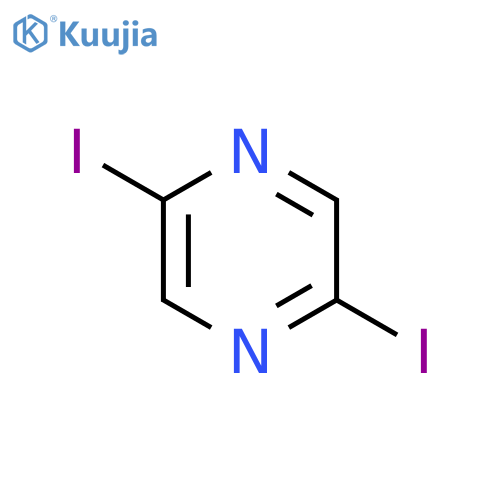Cas no 1093418-77-9 (2,5-Diiodopyrazine)

2,5-Diiodopyrazine structure
商品名:2,5-Diiodopyrazine
CAS番号:1093418-77-9
MF:C4H2I2N2
メガワット:331.881024837494
MDL:MFCD23143964
CID:1063716
PubChem ID:25192537
2,5-Diiodopyrazine 化学的及び物理的性質
名前と識別子
-
- 2,5-Diiodopyrazine
- 2,4-DIHYDROXY-6-METHOXYQUINOLINE
- SCHEMBL8525145
- MFCD23143964
- DB-292299
- 1093418-77-9
- I11480
-
- MDL: MFCD23143964
- インチ: InChI=1S/C4H2I2N2/c5-3-1-7-4(6)2-8-3/h1-2H
- InChIKey: MMKAQOLNUBDHRF-UHFFFAOYSA-N
- ほほえんだ: C1=C(I)N=CC(=N1)I
計算された属性
- せいみつぶんしりょう: 331.83100
- どういたいしつりょう: 331.83074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 68.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 25.8Ų
じっけんとくせい
- PSA: 25.78000
- LogP: 1.68580
2,5-Diiodopyrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D481900-100mg |
2,5-Diiodopyrazine |
1093418-77-9 | 100mg |
$207.00 | 2023-05-18 | ||
| abcr | AB543705-250 mg |
2,5-Diiodopyrazine; . |
1093418-77-9 | 250mg |
€378.50 | 2023-06-14 | ||
| abcr | AB543705-1 g |
2,5-Diiodopyrazine; . |
1093418-77-9 | 1g |
€866.30 | 2023-06-14 | ||
| eNovation Chemicals LLC | D632859-10g |
2,5-Diiodopyrazine |
1093418-77-9 | 97% | 10g |
$3000 | 2024-05-24 | |
| Chemenu | CM321278-250mg |
2,5-Diiodopyrazine |
1093418-77-9 | 95%+ | 250mg |
$427 | 2021-08-18 | |
| TRC | D481900-1g |
2,5-Diiodopyrazine |
1093418-77-9 | 1g |
$1642.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D632859-25g |
2,5-Diiodopyrazine |
1093418-77-9 | 97% | 25g |
$5180 | 2024-05-24 | |
| abcr | AB543705-1g |
2,5-Diiodopyrazine; . |
1093418-77-9 | 1g |
€918.20 | 2025-02-13 | ||
| eNovation Chemicals LLC | D632859-25g |
2,5-Diiodopyrazine |
1093418-77-9 | 97% | 25g |
$5180 | 2025-02-22 | |
| eNovation Chemicals LLC | D632859-1g |
2,5-Diiodopyrazine |
1093418-77-9 | 97% | 1g |
$700 | 2025-02-22 |
2,5-Diiodopyrazine 関連文献
-
Jianfeng Zhang,Jinshan Wang,Xinjun Xu,Shiyan Chen,Qinglin Zhang,Chuang Yao,Xiujuan Zhuang,Anlian Pan,Lidong Li J. Mater. Chem. C 2015 3 5933
-
Robert E. Mulvey Dalton Trans. 2013 42 6676
-
Sharon E. Baillie,Victoria L. Blair,David C. Blakemore,Duncan Hay,Alan R. Kennedy,David C. Pryde,Eva Hevia Chem. Commun. 2012 48 1985
1093418-77-9 (2,5-Diiodopyrazine) 関連製品
- 32111-21-0(2-Iodopyrazine)
- 3211-21-0(2-Iodopyrazine)
- 58138-79-7(2,6-Diiodopyrazine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1093418-77-9)2,5-Diiodopyrazine

清らかである:99%
はかる:1g
価格 ($):570.0